CPT2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

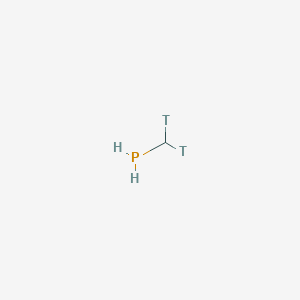

Molecular Formula |

CH5P |

|---|---|

Molecular Weight |

52.040 g/mol |

IUPAC Name |

ditritiomethylphosphane |

InChI |

InChI=1S/CH5P/c1-2/h2H2,1H3/i1T2 |

InChI Key |

SAWKFRBJGLMMES-LLCOILBOSA-N |

Isomeric SMILES |

[3H]C([3H])P |

Canonical SMILES |

CP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Carnitine Palmitoyltransferase II (CPT2): Function and Mechanism in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Palmitoyltransferase II (CPT2) is a critical enzyme in mitochondrial fatty acid β-oxidation (FAO), a central metabolic pathway for energy production, particularly in high-energy-demand tissues such as skeletal muscle, heart, and liver.[1] Located in the inner mitochondrial membrane, this compound catalyzes the conversion of long-chain acylcarnitines back to their corresponding acyl-CoAs, allowing their entry into the β-oxidation spiral.[2] Dysfunctional this compound leads to inherited metabolic disorders known as this compound deficiencies, which manifest with varying severity, from lethal neonatal forms to adult-onset myopathy.[3][4] This guide provides a comprehensive technical overview of this compound's function, mechanism, and the methodologies used to study this vital enzyme, with a focus on quantitative data and detailed experimental protocols relevant to research and drug development.

This compound Function and Mechanism in Mitochondrial Fatty Acid Oxidation

The primary role of this compound is to facilitate the transport of long-chain fatty acids (LCFAs) across the inner mitochondrial membrane, a process known as the carnitine shuttle. LCFAs are first activated to their CoA esters (acyl-CoAs) in the cytoplasm. Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, then converts these long-chain acyl-CoAs to acylcarnitines. The acylcarnitines are subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[5] Once in the mitochondrial matrix, this compound catalyzes the final and rate-limiting step of this transport system: the conversion of the acylcarnitine back to an acyl-CoA, releasing free carnitine which is then transported back to the cytoplasm by CACT.[2][5] The newly formed long-chain acyl-CoA is then available for β-oxidation.[6]

The enzymatic reaction catalyzed by this compound is a reversible transesterification:

Long-chain acylcarnitine + Coenzyme A ↔ Long-chain acyl-CoA + L-carnitine [7]

This process is crucial for providing a steady supply of acetyl-CoA to the Krebs cycle for ATP production, especially during periods of fasting or prolonged exercise when fatty acids are the primary energy source.[5]

Signaling Pathway of Fatty Acid Transport and Oxidation

References

- 1. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human this compound (aa 84-162) Control Fragment Recombinant Protein (RP-94319) [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach [pubmed.ncbi.nlm.nih.gov]

- 5. Expression and Purification Methods for the Production of Recombinant Human Complement Component C2 | Springer Nature Experiments [experiments.springernature.com]

- 6. uniprot.org [uniprot.org]

- 7. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Role of Carnitine Palmitoyltransferase II in Mitochondrial Fatty Acid Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine Palmitoyltransferase II (CPT2) is a critical enzyme embedded in the inner mitochondrial membrane, where it plays an indispensable role in the metabolism of long-chain fatty acids. As a key component of the carnitine shuttle, this compound facilitates the transport of activated fatty acids into the mitochondrial matrix, the primary site of β-oxidation. This process is fundamental for energy production, particularly in tissues with high energy demands such as skeletal muscle, cardiac muscle, and the liver. Dysregulation or deficiency of this compound leads to a group of metabolic disorders known as this compound deficiency, which can manifest with varying degrees of severity, from lethal neonatal forms to milder, adult-onset myopathies. This technical guide provides a comprehensive overview of the core functions of this compound, its substrate specificity, kinetic properties, and the methodologies used to assess its activity. Furthermore, it delves into the molecular basis of this compound deficiency, highlighting the impact of genetic mutations on enzyme function and clinical phenotype. This document is intended to serve as a valuable resource for researchers, clinicians, and pharmaceutical scientists working to understand the intricacies of fatty acid metabolism and develop therapeutic strategies for related disorders.

Introduction to Carnitine Palmitoyltransferase II (this compound)

Carnitine Palmitoyltransferase II (this compound) is an integral enzyme in the process of long-chain fatty acid oxidation.[1] It is a key component of the carnitine shuttle, a transport system responsible for moving long-chain fatty acids from the cytoplasm into the mitochondrial matrix where β-oxidation occurs.[2] The CPT system involves two distinct enzymes: CPT1, located on the outer mitochondrial membrane, and this compound, located on the inner mitochondrial membrane.[3] CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4] Once inside the matrix, this compound reverses the process, converting acylcarnitines back to acyl-CoAs and releasing free carnitine.[4] These acyl-CoAs then enter the β-oxidation spiral to generate acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production.[5]

The this compound gene, located on chromosome 1p32, is composed of five exons that encode a protein of 658 amino acids.[6][7] Mutations in this gene can lead to this compound deficiency, an autosomal recessive disorder with three main clinical presentations: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a milder myopathic form.[8][9] The severity of the disease often correlates with the residual this compound enzyme activity.[6]

Quantitative Data on this compound Function

Understanding the quantitative aspects of this compound function is crucial for both basic research and clinical diagnostics. This section summarizes key quantitative data related to this compound activity in healthy individuals and patients with this compound deficiency, as well as its substrate specificity.

Table 1: this compound Residual Enzyme Activity in this compound Deficiency

| Patient Group | Tissue/Cell Type | Residual this compound Activity (% of control) | Common Mutations | Reference |

| This compound Patients (homozygous) | Lymphocytes | 19.2 ± 3.7% | c.338T>C | [10] |

| This compound Patients (heterozygous carriers) | Lymphocytes | 42% to 75% | c.338T>C | [10] |

| This compound Deficiency (severe infantile) | Fibroblasts | 5% | c.149C>A, p.Pro50His; c.1369A>T, p.Lys457Ter | [11] |

| This compound Deficiency (myopathic form) | Muscle | 20% - 40% of total CPT activity | p.Ser113Leu | [3][8] |

Table 2: Substrate Specificity of Human this compound

| Substrate Category | Specific Acyl-CoAs | This compound Activity | Reference |

| Medium-Chain Acyl-CoAs (C8-C12) | C8, C10, C12 | Active | [12] |

| Long-Chain Acyl-CoAs (C14-C18) | C14, C16, C18 | Active | [12] |

| Short-Chain Acyl-CoAs (C2-C6) | C2, C4, C6 | Virtually no activity | [12][13] |

| Very Long-Chain Acyl-CoAs (>C20) | C22, C24, C26 | Virtually no activity | [12] |

| Branched-Chain Amino Acid Intermediates | Various | Virtually no activity | [12] |

| Trans-2-enoyl-CoA Intermediates | trans-2-C16:1-CoA | Poor substrate (acts as a competitive inhibitor with a K(i) of 18.8 µM) | [12] |

Experimental Protocols for this compound Activity Assays

Accurate measurement of this compound activity is essential for diagnosing this compound deficiency and for research purposes. Several methods have been developed, each with its own advantages and limitations.

Spectrophotometric Assay

This method measures the release of Coenzyme A (CoA-SH) from the this compound-catalyzed reaction. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[14]

Materials:

-

L-Palmitoylcarnitine

-

Coenzyme A (CoA)

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

EDTA

-

Triton X-100

-

Isolated mitochondria or cell/tissue homogenates

-

Microplate reader

Procedure:

-

Reaction Buffer Preparation: Prepare a Tris-HCl buffer (116 mM, pH 8.0) containing 2.5 mM EDTA, 2 mM DTNB, and 0.2% Triton X-100.[14]

-

Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates. Determine the protein concentration of the sample.

-

Assay Setup: In a 96-well plate, add 175 µL of the reaction buffer to each well.[14]

-

Sample Addition: Add 10 µL of the sample (e.g., mitochondrial suspension or cell lysate) to the wells.[14]

-

Reaction Initiation: Start the reaction by adding 15 µL of L-Palmitoylcarnitine solution.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm in a microplate reader at 30°C for 10-20 minutes, taking readings every minute.[14]

-

Data Analysis: Calculate the rate of change in absorbance (ΔA_412/min). Use the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA-SH formation. Enzyme activity is typically expressed as nmol/min/mg of protein.[14]

Radiometric Assay ("Isotope Forward Assay")

This classic method measures the incorporation of a radiolabeled carnitine into palmitoylcarnitine.[8] It is often used to measure total CPT activity (CPT1 and this compound). This compound activity is then determined as the fraction that is not inhibited by malonyl-CoA, a specific inhibitor of CPT1.[8]

Materials:

-

Palmitoyl-CoA

-

[³H]L-carnitine (radiolabeled)

-

Bovine serum albumin (BSA)

-

Potassium chloride (KCl)

-

Tris-HCl buffer (pH 7.4)

-

Malonyl-CoA (for CPT1 inhibition)

-

Perchloric acid

-

n-butanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, KCl, BSA, and palmitoyl-CoA.

-

Inhibition (for this compound measurement): For measuring this compound activity specifically, pre-incubate the sample with malonyl-CoA to inhibit CPT1.

-

Reaction Initiation: Start the reaction by adding [³H]L-carnitine to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Extraction: Extract the radiolabeled palmitoylcarnitine using n-butanol.

-

Quantification: Transfer an aliquot of the n-butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]

-

Data Analysis: Calculate the amount of radiolabeled product formed per unit time and normalize to the protein concentration.

Tandem Mass Spectrometry (MS/MS) Assay

This highly specific and sensitive method is increasingly used for the diagnosis of this compound deficiency.[16] It measures the formation of acylcarnitines, the products of the this compound reaction (or the reverse reaction).[16][17] One approach involves a coupled reaction system where the carnitine produced by this compound from palmitoylcarnitine is subsequently converted to acetylcarnitine by carnitine acetyltransferase, and the formation of acetylcarnitine is quantified by MS/MS.[16]

Materials:

-

Palmitoylcarnitine

-

Coenzyme A

-

Carnitine acetyltransferase (for coupled assay)

-

Acetyl-CoA (for coupled assay)

-

Internal standards (e.g., deuterated carnitine or acylcarnitines)

-

Cell lysates or tissue homogenates

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates.

-

Reaction: Incubate the sample with the appropriate substrates (e.g., palmitoylcarnitine and CoA). For the coupled assay, also include carnitine acetyltransferase and acetyl-CoA.

-

Internal Standard Addition: Add a known amount of internal standard to each sample for accurate quantification.

-

Extraction: Extract the acylcarnitines from the reaction mixture.

-

LC-MS/MS Analysis: Analyze the extracted samples using an LC-MS/MS system to separate and quantify the specific acylcarnitine products.

-

Data Analysis: The amount of product formed is determined by comparing the peak area of the analyte to that of the internal standard. Enzyme activity is then calculated and normalized to protein concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving this compound is essential for a clear understanding of its role. The following diagrams, generated using the DOT language for Graphviz, illustrate the carnitine shuttle, the overall fatty acid β-oxidation pathway, and a typical experimental workflow for this compound activity measurement.

The Carnitine Shuttle

Caption: The Carnitine Shuttle for long-chain fatty acid transport into the mitochondria.

Fatty Acid β-Oxidation Pathway

References

- 1. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]

- 2. prezi.com [prezi.com]

- 3. mdpi.com [mdpi.com]

- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]

- 7. Carnitine palmitoyltransferase II deficiency: structure of the gene and characterization of two novel disease-causing mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]

- 10. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Tandem mass spectrometric assay for the determination of carnitine palmitoyltransferase II activity in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Screening for carnitine palmitoyltransferase II deficiency by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CPT2 Gene: Structure, Chromosomal Location, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the human Carnitine Palmitoyltransferase 2 (CPT2) gene, including its detailed structure, precise chromosomal location, and the experimental methodologies used for its characterization. The information is presented to support advanced research and therapeutic development efforts targeting metabolic and genetic disorders associated with this compound.

This compound Gene: An Overview

The this compound gene encodes for the mitochondrial enzyme Carnitine Palmitoyltransferase 2, a critical component of the carnitine shuttle system. This enzyme is essential for the mitochondrial beta-oxidation of long-chain fatty acids, a primary energy-producing pathway in tissues with high energy demands such as skeletal muscle, heart, and liver.[1][2] Mutations in the this compound gene can lead to a spectrum of autosomal recessive disorders, collectively known as this compound deficiency, which impair the body's ability to utilize long-chain fatty acids as an energy source.[2][3]

Chromosomal Location and Genomic Architecture

The human this compound gene is located on the short (p) arm of chromosome 1 at position 32.3.[1][4] It spans approximately 20 kilobases (kb) and is comprised of 5 exons and 4 introns.[2][4][5] The gene is transcribed from the plus strand.

Data Presentation: Genomic Coordinates and Structural Details

The following tables summarize the key quantitative data for the human this compound gene based on the GRCh38/hg38 human genome assembly.

| Attribute | Value | Source |

| Gene Symbol | This compound | HGNC |

| Full Name | Carnitine Palmitoyltransferase 2 | HGNC |

| Chromosomal Location | 1p32.3 | [1][4] |

| Total Gene Span | ~20 kb | [2][4][5] |

| Number of Exons | 5 | [2][4][5] |

| Genomic Coordinates (GRCh38/hg38) | Position (Chromosome 1) |

| Start | 53,196,792 bp |

| End | 53,214,197 bp |

| Total Length | 17,406 bp |

| Exon/Intron | Start (GRCh38/hg38) | End (GRCh38/hg38) | Size (bp) |

| Exon 1 | 53,196,824 | 53,197,030 | 207 |

| Intron 1 | 53,197,031 | 53,204,082 | 7,052 |

| Exon 2 | 53,204,083 | 53,204,204 | 122 |

| Intron 2 | 53,204,205 | 53,208,442 | 4,238 |

| Exon 3 | 53,208,443 | 53,208,582 | 140 |

| Intron 3 | 53,208,583 | 53,210,147 | 1,565 |

| Exon 4 | 53,210,148 | 53,210,361 | 214 |

| Intron 4 | 53,210,362 | 53,213,015 | 2,654 |

| Exon 5 | 53,213,016 | 53,214,197 | 1,182 |

Note: The start and end positions and calculated sizes are based on the transcript variant ENST00000371486.4 and may vary slightly between different transcript models and genome builds.

Transcriptional Regulation of this compound

The expression of the this compound gene is, in part, regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or fibrate drugs, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including this compound, to modulate their transcription.

Experimental Protocols for this compound Gene Analysis

The analysis of the this compound gene is crucial for the diagnosis of this compound deficiency and for research into its molecular basis. The following sections detail the key experimental methodologies.

Genomic DNA Extraction

High-quality genomic DNA is a prerequisite for any genetic analysis.

-

Objective: To isolate pure, high-molecular-weight genomic DNA from a biological sample (e.g., peripheral blood, cultured cells, or tissue).

-

Principle: The method involves cell lysis, removal of proteins and other cellular components, and precipitation of DNA.

-

Protocol Outline:

-

Sample Collection: Collect whole blood in EDTA-containing tubes to prevent coagulation.

-

Red Blood Cell Lysis: Lyse red blood cells using a hypotonic buffer.

-

White Blood Cell Lysis: Pellet and lyse white blood cells using a lysis buffer containing detergents (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest cellular proteins.

-

Protein Precipitation: Precipitate proteins using a high-salt solution (e.g., saturated NaCl or ammonium acetate).

-

DNA Precipitation: Precipitate the genomic DNA from the supernatant using isopropanol or ethanol.

-

DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol to remove residual salts and resuspend the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

-

Quality and Quantity Assessment: Determine the concentration and purity of the extracted DNA using UV-Vis spectrophotometry (A260/A280 ratio) and assess its integrity via agarose gel electrophoresis.

-

PCR Amplification of this compound Exons

Polymerase Chain Reaction (PCR) is used to amplify specific exons of the this compound gene for subsequent analysis, such as Sanger sequencing.

-

Objective: To selectively amplify one or more of the five exons of the this compound gene from a genomic DNA sample.

-

Principle: This technique uses a thermostable DNA polymerase and a pair of specific primers to exponentially amplify a target DNA sequence through repeated cycles of denaturation, annealing, and extension.

-

Protocol Outline (for a single exon):

-

Primer Design: Design forward and reverse primers that flank the target exon and include adjacent intronic sequences to ensure the capture of splice sites. Primers should be 18-25 nucleotides in length with a GC content of 40-60%.

-

Reaction Setup: Prepare a PCR master mix containing:

-

Nuclease-free water

-

10x PCR buffer (containing MgCl₂)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Forward primer (10 µM)

-

Reverse primer (10 µM)

-

Taq DNA polymerase

-

Genomic DNA template (20-50 ng)

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 3-5 minutes.

-

30-35 Cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize based on primer melting temperature).

-

Extension: 72°C for 1 minute per kb of expected product size.

-

-

Final Extension: 72°C for 5-10 minutes.

-

Hold: 4°C.

-

-

Verification of Amplification: Analyze a small volume of the PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size.

-

Sanger Sequencing of PCR Products

Sanger sequencing is the gold standard for identifying specific nucleotide variants within a targeted DNA region.

-

Objective: To determine the precise nucleotide sequence of a PCR-amplified this compound exon.

-

Principle: This method involves a modified PCR (cycle sequencing) that uses fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) to terminate DNA synthesis at each nucleotide. The resulting fragments of varying lengths are then separated by size using capillary electrophoresis, and the sequence is read by detecting the fluorescent labels.[6]

-

Protocol Outline:

-

PCR Product Purification: Remove unincorporated dNTPs and primers from the PCR product using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.

-

Cycle Sequencing Reaction: Set up a cycle sequencing reaction containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), a sequencing master mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs).

-

Cycle Sequencing Thermocycling: Perform 25-30 cycles of denaturation, annealing, and extension.

-

Sequencing Product Purification: Remove unincorporated ddNTPs and salts from the cycle sequencing product, typically by ethanol/EDTA precipitation or using specialized purification kits.

-

Capillary Electrophoresis: Resuspend the purified sequencing product in a formamide-based loading solution, denature at 95°C, and load onto a capillary electrophoresis-based genetic analyzer.

-

Data Analysis: The sequencing software generates a chromatogram showing the fluorescent peaks corresponding to each nucleotide. Analyze the sequence data by aligning it to the this compound reference sequence to identify any variants.

-

Next-Generation Sequencing (NGS) of the this compound Gene

NGS allows for high-throughput sequencing of the entire this compound gene or as part of a larger gene panel.

-

Objective: To obtain the complete sequence of the this compound gene, including all exons and intron-exon boundaries, in a single run.

-

Principle: NGS technologies enable the massively parallel sequencing of millions of DNA fragments simultaneously. For targeted gene analysis, a library of DNA fragments from the patient is prepared and enriched for sequences corresponding to the gene(s) of interest before sequencing.[7]

-

Workflow Outline:

-

Library Preparation:

-

DNA Fragmentation: Shear genomic DNA into smaller fragments (e.g., 200-500 bp) using enzymatic or physical methods.

-

End Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine nucleotide to the 3' ends.

-

Adapter Ligation: Ligate platform-specific adapters to the ends of the DNA fragments. These adapters contain sequences for amplification and sequencing, as well as unique barcodes for sample multiplexing.

-

-

Target Enrichment (for targeted panels):

-

Hybridization Capture: Use biotinylated probes that are complementary to the this compound gene sequence to capture the desired DNA fragments from the library.

-

Amplicon-Based: Use PCR to amplify the specific regions of the this compound gene.

-

-

Library Amplification: Perform PCR to amplify the enriched library to generate a sufficient quantity for sequencing.

-

Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).

-

Data Analysis (Bioinformatics):

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the sequencing reads to the human reference genome.

-

Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) by comparing the aligned reads to the reference sequence.

-

Annotation and Interpretation: Annotate the identified variants to determine their potential clinical significance.

-

-

This comprehensive guide provides foundational knowledge and detailed methodologies for the study of the this compound gene. The structured data and procedural outlines are intended to facilitate further research into the genetic basis of this compound deficiency and to support the development of novel therapeutic strategies.

References

- 1. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. genome.ucsc.edu [genome.ucsc.edu]

- 4. idtdna.com [idtdna.com]

- 5. Carnitine palmitoyltransferase II deficiency: structure of the gene and characterization of two novel disease-causing mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. providers2.genedx.com [providers2.genedx.com]

Unraveling the Tissue-Specific Landscape of CPT2 Isoforms: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Carnitine Palmitoyltransferase II (CPT2) is a critical mitochondrial enzyme in the fatty acid β-oxidation pathway, essential for energy metabolism in various tissues. While historically considered a ubiquitous protein, evidence from genomic and transcriptomic databases points towards the existence of multiple this compound isoforms arising from alternative splicing of the this compound gene. The differential expression of these isoforms across various tissues could have significant physiological and pathological implications, including in metabolic diseases and inherited disorders. This technical guide provides a comprehensive overview of the current knowledge on the tissue-specific expression patterns of this compound isoforms, details experimental protocols for their quantification, and explores potential regulatory mechanisms.

Introduction to this compound and its Isoforms

Carnitine Palmitoyltransferase II is an enzyme located on the inner mitochondrial membrane that plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for their subsequent oxidation and energy production.[1][2] The this compound gene, located on chromosome 1p32, encodes this vital protein.[3] While this compound is expressed in virtually all tissues, its activity and expression levels vary, reflecting the different metabolic demands of each organ.[4]

Genomic databases indicate that the human this compound gene can undergo alternative splicing, giving rise to multiple transcript variants.[5] The National Center for Biotechnology Information (NCBI) Gene database describes at least two transcript variants for human this compound, which are predicted to encode a longer and a shorter protein isoform.[5] The AceView database further suggests the possibility of up to four distinct spliced mRNAs, potentially translating into four different protein isoforms.

The functional differences between these putative isoforms are not yet well characterized. However, variations in protein structure could potentially affect enzyme kinetics, stability, or protein-protein interactions, thereby influencing cellular metabolism in a tissue-specific manner. Understanding the differential expression of these isoforms is therefore of paramount importance for elucidating the fine-tuning of fatty acid metabolism in health and disease.

Tissue-Specific mRNA Expression of this compound

Overall this compound mRNA Expression

The Human Protein Atlas project provides a broad overview of this compound mRNA expression, demonstrating its ubiquitous nature with notable variations in expression levels across different tissues. Tissues with high metabolic activity, such as the liver, heart, and skeletal muscle, exhibit prominent this compound expression. The liver shows particularly enhanced expression.[4][6]

Table 1: Overview of this compound mRNA Expression in Selected Human Tissues (Data from the Human Protein Atlas)

| Tissue | RNA Expression Level (nTPM) |

| Liver | High |

| Heart Muscle | High |

| Skeletal Muscle | High |

| Kidney | Medium |

| Brain (Cerebral Cortex) | Medium |

| Adipose Tissue | Medium |

| Lung | Medium |

| Pancreas | Low |

Note: nTPM (normalized Transcripts Per Million) values are qualitative descriptors based on the Human Protein Atlas data.

Experimental Protocol: Quantification of this compound Splice Variants by RT-qPCR

To quantitatively assess the expression of different this compound splice variants in various tissues, a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay with isoform-specific primers is the method of choice.

Objective: To determine the relative abundance of known this compound transcript variants in a panel of human tissues.

Materials:

-

Total RNA from various human tissues (e.g., liver, skeletal muscle, heart, brain, kidney).

-

Reverse transcriptase kit (e.g., SuperScript™ IV Reverse Transcriptase).

-

qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix).

-

Isoform-specific forward and reverse primers for each this compound splice variant.

-

Primers for a stable housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR instrument.

Methodology:

-

Primer Design:

-

Obtain the sequences of the known this compound splice variants from the NCBI Gene database.

-

Design primer pairs that specifically amplify each variant. This can be achieved by placing primers across exon-exon junctions unique to each splice variant or within an exon that is exclusive to a particular transcript.

-

Verify primer specificity using in-silico tools like Primer-BLAST.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA from each tissue sample using a reverse transcriptase kit according to the manufacturer's instructions.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix for each primer pair (including the housekeeping gene) containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample and primer pair.

-

Calculate the relative expression of each this compound splice variant in each tissue using the ΔΔCt method, normalized to the expression of the housekeeping gene.

-

Tissue-Specific Protein Expression of this compound Isoforms

The presence of multiple mRNA transcripts suggests the potential for several this compound protein isoforms with distinct tissue distributions. However, the direct detection and quantification of these individual protein isoforms are challenging due to the lack of isoform-specific antibodies.

Overall this compound Protein Expression

Immunohistochemistry data from the Human Protein Atlas indicates that this compound protein is widely distributed across human tissues, with staining observed in the cytoplasm and mitochondria.[6] Tissues with high energy demands, such as the heart muscle, skeletal muscle, and liver, show strong this compound protein expression.

Experimental Protocol: Western Blot Analysis of this compound Protein

Western blotting can be used to assess the total amount of this compound protein in different tissues and to potentially identify different isoforms based on their molecular weights.

Objective: To determine the total this compound protein levels in various human tissues and to look for evidence of multiple isoforms.

Materials:

-

Protein lysates from various human tissues.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against this compound (a monoclonal antibody recognizing a common epitope is recommended).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Methodology:

-

Protein Quantification:

-

Determine the protein concentration of each tissue lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each tissue lysate onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CPT2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative abundance of this compound protein in each tissue. The presence of multiple bands at different molecular weights could indicate the presence of different isoforms.

-

Regulation of this compound Isoform Expression

The mechanisms governing the tissue-specific expression and alternative splicing of the this compound gene are not well understood. However, general principles of gene regulation and splicing modulation by signaling pathways likely apply.

Transcriptional Regulation

The promoter region of the this compound gene contains binding sites for various transcription factors that can influence its expression. For instance, peroxisome proliferator-activated receptors (PPARs), key regulators of lipid metabolism, are known to regulate this compound expression.

Regulation of Alternative Splicing

Alternative splicing is a highly regulated process controlled by a complex interplay of cis-acting sequences on the pre-mRNA and trans-acting splicing factors, primarily serine/arginine-rich (SR) proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs).[7] The activity of these splicing factors can be modulated by various cellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[8][9]

Diagram 1: General Mechanism of Signal-Induced Alternative Splicing

References

- 1. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. providers2.genedx.com [providers2.genedx.com]

- 4. Tissue expression of this compound - Summary - The Human Protein Atlas [v22.proteinatlas.org]

- 5. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. SR Proteins: Binders, Regulators, and Connectors of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Signaling Pathways Driving Aberrant Splicing in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Carnitine Palmitoyltransferase II (CPT2): Structure and Active Site Analysis

This technical guide provides a comprehensive overview of Carnitine Palmitoyltransferase II (CPT2), a critical enzyme in mitochondrial fatty acid β-oxidation. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the protein's structure, active site, and relevant experimental methodologies.

Introduction to this compound

Carnitine Palmitoyltransferase II (this compound) is an essential enzyme for the metabolism of long-chain fatty acids.[1] Located in the inner mitochondrial membrane, its primary function is to convert long-chain acylcarnitines, which have been transported across the inner membrane, back into long-chain acyl-CoAs.[2][3] These acyl-CoAs then enter the β-oxidation pathway to produce energy.[2] this compound is a key component of the carnitine shuttle system, which is crucial for transporting fatty acids into the mitochondrial matrix.[4][5] Genetic deficiencies in this compound can lead to serious metabolic disorders, highlighting its importance in cellular energy homeostasis.[1][5]

This compound Protein Structure

The three-dimensional structure of this compound has been elucidated through X-ray crystallography, providing valuable insights into its function. The rat this compound crystal structure has been resolved to a high resolution, and the human homolog shares a high degree of sequence identity (82.2%), making the rat structure a reliable model.[5][6]

This compound is a monotopic membrane protein that functions as a monomer.[4][5] A notable feature of the this compound structure is a unique insertion of 30 residues that forms a hydrophobic surface patch.[6] This region is believed to be responsible for the enzyme's association with the inner mitochondrial membrane and may facilitate the direct shuttling of acylcarnitine substrates from the carnitine-acylcarnitine translocase (CACT) into the this compound active site.[6]

Data Presentation: this compound Crystallographic Data

| PDB ID | Organism | Resolution (Å) | Ligand(s) |

| 2H4T | Rattus norvegicus | 1.90 | Three aliphatic chains (likely from detergent) mimicking acyl group, carnitine, and CoA[7] |

| 4EYW | Rattus norvegicus | Not specified | 1-[(R)-2-(3,4-Dihydro-1H-isoquinoline-2-carbonyl)-piperidin-1-yl]-2-phenoxy-ethanone[8] |

| 2DEB | Not specified | 1.6 | Not specified |

| 2FW3 | Not specified | 2.5 | ST1326 ([R]-N-[tetradecylcarbamoyl]-aminocarnitine)[9] |

Active Site Analysis

The active site of this compound is located within a Y-shaped tunnel that has distinct binding sites for its two substrates: acylcarnitine and coenzyme A (CoA).[8] The enzyme catalyzes the transfer of an acyl group from carnitine to CoA.[10]

The catalytic mechanism involves a proton acceptor, identified at position 372 in the active site.[11] Structural studies with bound inhibitors, such as ST1326, have provided a detailed view of the substrate-binding pockets.[9] ST1326 is a substrate analog that mimics palmitoylcarnitine and has been instrumental in understanding substrate recognition and specificity.[9] The binding of inhibitors has been characterized thermodynamically, with dissociation constants (K_D) typically in the low micromolar range.[8]

Data Presentation: this compound Inhibitor Binding Data

| Inhibitor | Target Site | Dissociation Constant (K_D) |

| Inhibitor 1 (example) | CoA | 2-20 µM[8] |

| Inhibitor 2 (example) | Acylcarnitine | 2-20 µM[8] |

| Inhibitor 3 (example) | CoA | 2-20 µM[8] |

| Inhibitor 4 (example) | Acylcarnitine | 2-20 µM[8] |

| ST1326 ([R]-N-[tetradecylcarbamoyl]-aminocarnitine) | Acylcarnitine | Not specified[9] |

Experimental Protocols

4.1. This compound Enzymatic Activity Assay (Spectrophotometric)

This protocol measures the activity of this compound by quantifying the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[12]

-

Reagents:

-

Tris-HCl buffer (116 mM, pH 8.0)

-

EDTA (2.5 mM)

-

DTNB (2 mM)

-

Triton X-100 (0.2%)

-

L-Palmitoylcarnitine (1 mM)

-

Coenzyme A (5 mM)

-

Isolated mitochondria or cell/tissue homogenates

-

-

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, EDTA, DTNB, and Triton X-100.

-

In a 96-well plate, add 175 µL of the reaction buffer to each well.

-

Add 10 µL of the sample (e.g., mitochondrial suspension or cell lysate) to the wells. Include a blank control with homogenization buffer instead of the sample.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 1 mM L-Palmitoylcarnitine and 10 µL of 5 mM CoA to each well.

-

Immediately monitor the increase in absorbance at 412 nm in a microplate reader at 30°C for 10-20 minutes, taking readings every minute.

-

Calculate the rate of change in absorbance (ΔA_412/min) to determine enzyme activity.

-

4.2. This compound Enzymatic Activity Assay (Radioisotopic)

This "isotope forward assay" measures total CPT activity (CPT1 and this compound) by the incorporation of radio-labeled carnitine into palmitoylcarnitine. This compound activity is determined as the fraction that is not inhibited by malonyl-CoA.[13]

-

Reagents:

-

Reaction buffer

-

Palmitoyl-CoA

-

L-[³H]Carnitine (radio-labeled)

-

Malonyl-CoA (for CPT1 inhibition)

-

Ice-cold perchloric acid

-

Butanol

-

-

Procedure:

-

In microcentrifuge tubes, add the reaction mixture and the sample. For this compound specific activity, include malonyl-CoA to inhibit CPT1.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Start the reaction by adding L-[³H]Carnitine.

-

Incubate at 37°C for a defined period (e.g., 5-15 minutes).

-

Stop the reaction by adding ice-cold perchloric acid.

-

Add butanol to extract the radiolabeled palmitoylcarnitine.

-

Vortex and centrifuge to separate the phases.

-

Measure the radioactivity in the butanol phase using a scintillation counter to determine the amount of product formed.

-

Mandatory Visualizations

Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.

Caption: Experimental workflow for the spectrophotometric this compound enzymatic assay.

References

- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]

- 2. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]

- 6. Crystal structure of rat carnitine palmitoyltransferase II (CPT-II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. The crystal structure of carnitine palmitoyltransferase 2 and implications for diabetes treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. benchchem.com [benchchem.com]

- 13. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core Molecular Pathway: The Carnitine Shuttle and Fatty Acid β-Oxidation

An In-depth Technical Guide on the Molecular Pathways Regulated by CPT2 Activity

Executive Summary

Carnitine Palmitoyltransferase 2 (this compound) is a critical mitochondrial enzyme that plays an indispensable role in cellular energy metabolism. Located in the inner mitochondrial membrane, this compound is a central component of the carnitine shuttle, a system responsible for the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix for their subsequent breakdown via β-oxidation.[1][2] This process is fundamental for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver, especially during periods of fasting or prolonged exercise.[1][3] Dysregulation of this compound activity, often due to genetic mutations, leads to severe metabolic disorders collectively known as this compound deficiency, which can manifest in lethal neonatal, severe infantile, or milder adult myopathic forms.[4][5][6] Beyond its canonical role in fatty acid oxidation (FAO), emerging evidence indicates this compound's involvement in broader cellular signaling pathways, including those related to cancer progression, inflammation, and apoptosis.[7][8][9] This guide provides a comprehensive overview of the molecular pathways regulated by this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core mechanisms, offering a vital resource for researchers, scientists, and drug development professionals.

The primary function of this compound is to facilitate the final step of long-chain fatty acid transport into the mitochondrial matrix, a process essential for their oxidation.[1][10] This transport system, known as the carnitine shuttle, is a three-step process involving two distinct CPT enzymes and a translocase.

Mechanism of Action:

-

Activation: In the cytoplasm, long-chain fatty acids are first activated to their coenzyme A (CoA) esters (fatty acyl-CoAs).

-

CPT1 Activity: Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, converts the long-chain acyl-CoA to acylcarnitine, releasing CoA.[11][12]

-

Translocation: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[4][13]

-

This compound Activity: Within the mitochondrial matrix, this compound, located on the inner surface of the inner mitochondrial membrane, catalyzes the reverse reaction. It transfers the acyl group from acylcarnitine back to a mitochondrial CoA molecule, regenerating long-chain acyl-CoA and releasing free carnitine.[1][3][13]

The regenerated long-chain acyl-CoA is now available as a substrate for the mitochondrial β-oxidation spiral, which systematically breaks it down into acetyl-CoA units.[11][14] These acetyl-CoA units then enter the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) that fuel ATP production via oxidative phosphorylation.[14][15]

This compound Substrate Specificity and Kinetics

This compound primarily acts on medium- to long-chain acylcarnitines. Studies investigating its substrate specificity have shown that the enzyme is most active with acyl-CoAs of chain lengths from C8 to C18.[6][16] It displays virtually no activity with short-chain (C2-C6) or very long-chain (>C20) acyl-CoAs.[16] This specificity ensures that it processes the fatty acids typically designated for mitochondrial β-oxidation.

| Parameter | Substrate/Inhibitor | Value | Source |

| Substrate Range | Medium-chain acyl-CoAs | C8-C12 | [16] |

| Long-chain acyl-CoAs | C14-C18 | [16] | |

| Kinetic Constant (Km) | Hexadecanoyl-CoA | 7.1 µM | [6] |

| Competitive Inhibitor | trans-2-hexadecenoyl-CoA | K(i) of 18.8 µM | [16] |

| Table 1: Summary of this compound Substrate Specificity and Inhibition. |

Regulation of this compound Activity and Expression

The expression of the this compound gene is tightly regulated to match the metabolic demands of the cell. A key regulatory mechanism involves transcriptional control by nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).

Transcriptional Regulation by PPARs

PPARs are ligand-activated transcription factors that play a major role in the regulation of lipid metabolism. The human this compound gene promoter contains a Peroxisome Proliferator-Responsive Element (PPRE).[17] PPARα, which is highly expressed in the liver and activated by fatty acids and fibrate drugs, binds to this PPRE to upregulate this compound gene transcription.[17] This mechanism allows cells to increase their capacity for fatty acid oxidation in response to high lipid availability. This upregulation is crucial for providing energy during fasting and for managing lipid homeostasis.[9][17]

This compound in Broader Signaling Networks

While central to FAO, this compound activity also intersects with other critical cellular pathways, particularly in the context of disease. Downregulation of this compound has been implicated in the progression of various cancers and is linked to the regulation of apoptosis and inflammation.

Role in Cancer Signaling

In several types of cancer, including hepatocellular carcinoma (HCC), colorectal cancer (CRC), and cholangiocarcinoma (CCA), this compound expression is often downregulated.[7][8][18] This metabolic shift away from FAO is thought to support cancer cell proliferation and survival.

-

p53 Pathway: In colorectal cancer, this compound overexpression can activate the tumor suppressor p53, leading to inhibited tumor proliferation and increased apoptosis.[7] Conversely, this compound downregulation promotes proliferation by suppressing the p53 pathway.[7][19]

-

TNFα/NF-κB Pathway: In cholangiocarcinoma, low this compound expression is associated with a poor prognosis.[8] Overexpression of this compound has been shown to inhibit the pro-inflammatory and pro-survival TNFα/NF-κB signaling pathway, thereby suppressing malignant progression.[8]

Involvement in Apoptosis and Inflammation

This compound activity is linked to cellular life and death decisions. Upregulation of CPT genes by certain fatty acids can increase mitochondrial reactive oxygen species (ROS), leading to CD4+ T cell apoptosis.[9] In cancer, this compound's influence on apoptosis is often mediated through pathways like p53 and by modulating the expression of Bcl-2 family proteins (e.g., upregulating Bax and downregulating Bcl-2).[8] Furthermore, as a key regulator of lipid metabolism, the CPT system plays a role in modulating host immune responses, and its dysregulation can disrupt immune homeostasis, contributing to inflammatory disorders.[12][18]

This compound Deficiency and Pathophysiology

This compound deficiency is the most common inherited disorder of long-chain fatty acid oxidation.[7][20] It is an autosomal recessive condition caused by mutations in the this compound gene, leading to reduced enzyme activity.[4][20] The impaired ability to use LCFAs for energy results in hypoketotic hypoglycemia, accumulation of long-chain acylcarnitines, and damage to the liver, heart, and muscles.[1][5]

The clinical severity often correlates with the residual enzyme activity.[1]

-

Lethal Neonatal Form: Associated with severe mutations, resulting in little to no enzyme activity (<10%).[1][21]

-

Severe Infantile Hepatocardiomuscular Form: Also associated with low residual activity (<10%), presenting within the first year of life.[5][22]

-

Myopathic Form: The most common and least severe form, with patients typically having higher residual enzyme activity (often <30%). Symptoms like myalgia and rhabdomyolysis are triggered by metabolic stress.[1][21]

| Gene Variant | Common Name | Associated Phenotype | Residual Activity (% of Normal) | Source |

| c.338C>T | p.Ser113Leu (S113L) | Myopathic Form | ~34% (in transfected cells) | [4] |

| Myopathic Form (homozygous) | 19.2 ± 3.7% (in lymphocytes) | [23] | ||

| c.149C>A | p.Pro50His (P50H) | Myopathic Form | Variable, often mild reduction | [4] |

| Severe Mutations | (e.g., truncating variants) | Neonatal/Infantile Forms | < 10% | [21][22] |

| Table 2: Impact of Common this compound Gene Variants on Enzyme Activity. |

Key Experimental Protocols for this compound Research

Studying this compound function requires robust and specific assays. Methodologies often focus on measuring enzyme activity directly or assessing the overall flux through the FAO pathway.

This compound Enzyme Activity Assay (LC-MS/MS Method)

This method provides a direct and sensitive measurement of this compound activity in patient-derived cells, such as lymphocytes or fibroblasts, avoiding the need for invasive muscle biopsies.[23]

Protocol Outline:

-

Sample Preparation: Isolate lymphocytes from whole blood or culture fibroblasts from a skin biopsy.

-

Cell Lysis: Homogenize the cells to release mitochondrial contents.

-

Enzymatic Reaction: Incubate the cell homogenate with a specific substrate, such as palmitoyl-L-carnitine, and coenzyme A. The reaction is typically performed in the presence of inhibitors for CPT1 to ensure specificity for this compound.

-

Reaction Quenching: Stop the reaction after a defined time period, often using an organic solvent like acetonitrile.

-

Product Detection: Quantify the product of the reaction (e.g., palmitoyl-CoA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of product formed over time is used to calculate the enzyme activity.[23]

Mitochondrial Fatty Acid Oxidation (FAO) Flux Analysis

This technique measures the overall capacity of cells to oxidize fatty acids, providing a functional readout of the entire pathway in which this compound is a key component.

Protocol Outline:

-

Cell Culture: Culture cells (e.g., B cells, myoblasts) under appropriate conditions.

-

Substrate Incubation: Incubate the cells with a stable isotope-labeled fatty acid, such as [U-¹³C]-palmitate.[24]

-

Metabolite Extraction: After incubation, quench cellular metabolism and extract intracellular metabolites.

-

Metabolite Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC/MS) or LC-MS/MS to measure the incorporation of the ¹³C label into downstream metabolites of β-oxidation, such as labeled citrate from the TCA cycle.[24]

-

Flux Calculation: The rate of conversion of the labeled substrate into labeled products reflects the FAO flux.

Conclusion and Future Directions

This compound is a cornerstone of mitochondrial fatty acid metabolism, and its proper function is essential for cellular energy homeostasis. While its primary role in the carnitine shuttle is well-defined, ongoing research continues to uncover its broader implications in complex diseases like cancer and inflammatory disorders. The link between this compound downregulation and the activation of pro-survival signaling pathways in cancer presents an intriguing avenue for therapeutic intervention. Developing strategies to modulate this compound activity or expression could offer novel approaches for treating both metabolic disorders and malignancies. Future research should focus on elucidating the precise molecular mechanisms that link this compound and FAO to these diverse signaling networks and on developing targeted pharmacological agents that can restore metabolic balance in disease states.

References

- 1. This compound gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]

- 5. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. uniprot.org [uniprot.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Downregulation of this compound promotes proliferation and migration through the TNFα/NF-κB pathway in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial carnitine palmitoyltransferase-II dysfunction: A possible novel mechanism for nonalcoholic fatty liver disease in hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Control of human carnitine palmitoyltransferase II gene transcription by peroxisome proliferator-activated receptor through a partially conserved peroxisome proliferator-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carnitine palmitoyltransferase-II inactivity promotes malignant progression of metabolic dysfunction-associated fatty liver disease via liver cancer stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. informnetwork.org [informnetwork.org]

- 21. Carnitine Palmitoyltransferase II (this compound) Deficiency: An Overlooked and Elusive Cause of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound mediated fatty acid oxidation is dispensable for humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]

Carnitine Palmitoyltransferase II Deficiency: A Technical Guide to Pathophysiology and Genetic Basis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive metabolic disorder that impairs mitochondrial long-chain fatty acid oxidation (FAO). This in-depth technical guide elucidates the complex pathophysiology and genetic underpinnings of this compound deficiency. It provides a comprehensive overview of the molecular mechanisms, genotype-phenotype correlations, and diagnostic methodologies. Furthermore, this guide details experimental protocols for key assays and presents quantitative data in structured tables to facilitate research and therapeutic development.

Introduction

Carnitine Palmitoyltransferase II (this compound) is a critical enzyme located in the inner mitochondrial membrane, responsible for the conversion of long-chain acylcarnitines to their corresponding acyl-CoAs, allowing their entry into the mitochondrial matrix for β-oxidation. A deficiency in this compound activity disrupts this vital energy production pathway, particularly affecting tissues with high energy demands such as skeletal muscle, heart, and liver. The clinical presentation of this compound deficiency is heterogeneous, ranging from a lethal neonatal form to a milder, adult-onset myopathic form. This guide will delve into the core molecular and genetic aspects of this disorder.

Genetic Basis of this compound Deficiency

This compound deficiency is an autosomal recessive condition, meaning an individual must inherit two mutated copies of the this compound gene to be affected. The this compound gene is located on chromosome 1p32 and contains five exons. Heterozygous carriers, with one normal and one mutated allele, are typically asymptomatic.

Over 60 mutations in the this compound gene have been identified, including missense, nonsense, frameshift, and splice site mutations. There is a notable genotype-phenotype correlation, where the severity of the clinical presentation often relates to the residual this compound enzyme activity conferred by the specific mutations.

Table 1: Genotype-Phenotype Correlations in this compound Deficiency

| Clinical Phenotype | Associated Genotypes | Residual this compound Enzyme Activity | Key Clinical Features |

| Lethal Neonatal | Often homozygous for null mutations (e.g., frameshift, nonsense) | <10% of normal | Liver failure, cardiomyopathy, cystic dysplastic kidneys, severe hypoketotic hypoglycemia. |

| Severe Infantile Hepatocardiomuscular | Compound heterozygous for a severe and a milder mutation | 10-20% of normal | Recurrent hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, sudden death in infancy. |

| Myopathic (Adult) | Homozygous or compound heterozygous for missense mutations (e.g., p.Ser113Leu) | 20-40% of normal | Exercise-induced myalgia, rhabdomyolysis, myoglobinuria. |

The most prevalent mutation in the myopathic form is the p.Ser113Leu (S113L) variant, which is found in approximately 60-70% of mutant alleles in this population. This mutation leads to a thermolabile enzyme with reduced activity, particularly at elevated temperatures, which may explain the triggering of symptoms by fever or prolonged exercise.

Pathophysiology

The core pathophysiological defect in this compound deficiency is the inability to efficiently transport long-chain fatty acids into the mitochondrial matrix for β-oxidation. This leads to two primary metabolic consequences:

-

Energy Deficiency: Tissues reliant on FAO for energy, such as skeletal and cardiac muscle, experience a significant energy deficit, especially during periods of fasting or prolonged exercise when glucose stores are depleted.

-

Accumulation of Toxic Metabolites: The blockage of the FAO pathway results in the accumulation of long-chain acylcarnitines in the cytoplasm and mitochondria. These accumulated metabolites can have cytotoxic effects, including disruption of cellular membranes and impairment of other mitochondrial functions.

Signaling Pathway and Metabolic Disruption

The disruption of FAO in this compound deficiency has cascading effects on other cellular signaling pathways. Recent studies have implicated the mammalian target of rapamycin (mTOR) signaling pathway in the cardiac hypertrophy observed in this compound-deficient mouse models. Furthermore, the accumulation of long-chain acylcarnitines has been shown to disrupt calcium homeostasis in skeletal muscle, contributing to muscle weakness and damage.

Caption: Normal mitochondrial long-chain fatty acid oxidation pathway.

Caption: Disrupted fatty acid oxidation in this compound deficiency.

Diagnostic Methodologies

The diagnosis of this compound deficiency involves a multi-faceted approach, combining clinical evaluation, biochemical analysis, and molecular genetic testing.

Newborn Screening and Biochemical Analysis

Newborn screening programs utilizing tandem mass spectrometry (MS/MS) can identify newborns with this compound deficiency by detecting elevated levels of long-chain acylcarnitines (C16, C18:1) in dried blood spots.

| Acylcarnitine Species | Normal Range (μmol/L) | This compound Deficiency (μmol/L) |

| C16 (Palmitoylcarnitine) | 0.95 - 8.6 | Significantly elevated (e.g., >20) |

| C18:1 (Oleoylcarnitine) | 0.29 - 2.1 | Significantly elevated (e.g., >5) |

| (C16 + C18:1) / C2 Ratio | < 0.4 | Significantly elevated |

Note: Reference ranges may vary between laboratories.

Molecular Genetic Testing

Definitive diagnosis is achieved through molecular analysis of the this compound gene.

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts using a commercial DNA extraction kit.

-

PCR Amplification: The five exons and flanking intronic regions of the this compound gene are amplified using polymerase chain reaction (PCR) with specific primers.

-

Sequencing: The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms.

-

Data Analysis: The obtained sequences are compared to the this compound reference sequence to identify any pathogenic variants.

Enzyme Activity Assay

Measurement of this compound enzyme activity in cultured fibroblasts or muscle tissue can confirm the diagnosis.

-

Cell Culture: Patient-derived fibroblasts are cultured under standard conditions.

-

Mitochondrial Isolation: Mitochondria are isolated from the cultured fibroblasts by differential centrifugation.

-

Enzyme Reaction: The isolated mitochondria are incubated with a reaction mixture containing a radiolabeled long-chain acyl-CoA substrate (e.g., [³H]palmitoyl-CoA) and L-carnitine.

-

Product Separation and Quantification: The radiolabeled acylcarnitine product is separated from the unreacted substrate using chromatography.

-

Activity Calculation: The amount of radiolabeled acylcarnitine formed per unit of time and protein is calculated to determine the this compound enzyme activity.

Lethal neonatal vs. myopathic forms of CPT2 deficiency

An In-depth Technical Guide to the Lethal Neonatal vs. Myopathic Forms of CPT2 Deficiency

Abstract

Carnitine Palmitoyltransferase II (this compound) deficiency is an autosomal recessive disorder of mitochondrial long-chain fatty acid oxidation with a broad clinical spectrum. This guide provides a detailed technical comparison of the two most disparate phenotypes: the lethal neonatal form and the myopathic form. We will explore the underlying genetic and biochemical differences that lead to these distinct clinical presentations, summarize key quantitative data, and provide detailed methodologies for the primary diagnostic experiments. Furthermore, this guide includes visualizations of the core metabolic pathway and diagnostic workflow to support researchers, scientists, and drug development professionals in their understanding of this compound deficiency.

Introduction

Carnitine Palmitoyltransferase II (this compound) is a critical enzyme located on the inner mitochondrial membrane, essential for the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix for β-oxidation.[1] A defect in the this compound gene impairs this process, leading to a group of disorders with varying severity.[2] The clinical presentations are generally categorized into three forms: a lethal neonatal form, a severe infantile hepatocardiomuscular form, and a milder, myopathic form.[3][4] The lethal neonatal form is the most severe and rarest, while the myopathic form is the most common and least severe.[2][5] This guide focuses on a comparative analysis of the lethal neonatal and myopathic forms to provide a clear understanding of the genotype-phenotype correlations and the pathophysiological spectrum of this compound deficiency.

Genetic and Molecular Basis

The clinical heterogeneity of this compound deficiency is strongly linked to the type of mutations in the this compound gene and their impact on the residual enzyme activity.

-

Lethal Neonatal Form: This severe phenotype is typically associated with pathogenic null variants, such as frameshift or nonsense mutations, that lead to a truncated protein or mRNA degradation.[3][6] These mutations result in a near-complete loss of this compound enzyme function.[7] To date, at least 16 different variants have been associated with the lethal neonatal form.[8]

-

Myopathic Form: The myopathic form is most commonly associated with missense mutations that result in a this compound enzyme with partial activity.[3] The p.Ser113Leu mutation is a frequent finding in patients with the myopathic form.[9] Individuals with the myopathic form are often homozygous for a mild mutation or compound heterozygous with one mild and one severe mutation.

Biochemical and Clinical Manifestations

The profound difference in residual this compound enzyme activity between the lethal neonatal and myopathic forms dictates their distinct clinical and biochemical characteristics.

Quantitative Data Summary

The following tables provide a structured comparison of the quantitative data associated with the lethal neonatal and myopathic forms of this compound deficiency.

Table 1: Clinical and Biochemical Characteristics

| Feature | Lethal Neonatal Form | Myopathic Form |

| Age of Onset | Within hours to days of birth[2] | Infancy to adulthood[3] |

| Residual this compound Enzyme Activity | < 10% of normal[3][7] | Typically > 20% of normal[7] |

| Plasma Acylcarnitine Profile (C16, C18:1) | Markedly elevated[3][8] | Often normal between episodes, may be elevated during attacks[3][10] |

| Serum Creatine Kinase (CK) | Variable, may not be significantly elevated | Markedly elevated during myopathic episodes[11] |

| Hypoglycemia | Severe, hypoketotic[4][5] | Generally absent, may occur with prolonged fasting or illness[12] |

| Cardiomyopathy | Common and severe[2][5] | Rare[12] |

| Hepatomegaly and Liver Failure | Common[4][5] | Absent[12] |

| Prognosis | Invariably fatal, usually within the first few months of life[2][5] | Generally good with proper management[12] |

Table 2: Associated Genetic Variants

| Form | Mutation Type | Common Examples |

| Lethal Neonatal | Null (nonsense, frameshift, splice-site)[3] | c.63dup (p.Ser22Glnfs*37)[8] |

| Myopathic | Missense[3] | c.338C>T (p.Ser113Leu)[9] |

Experimental Protocols

The diagnosis of this compound deficiency relies on a combination of biochemical and molecular genetic testing.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

Principle: This method quantifies acylcarnitine species in blood spots or plasma. In this compound deficiency, impaired fatty acid oxidation leads to an accumulation of long-chain acylcarnitines.

Methodology:

-

Sample Collection: A blood sample is collected via a heel prick for a dried blood spot (as part of newborn screening) or a venous blood draw for plasma.[13]

-

Extraction: Acylcarnitines are extracted from the sample using a solvent, typically methanol, containing isotopically labeled internal standards.

-

Derivatization: The extracted acylcarnitines are converted to butyl esters to enhance their ionization efficiency.

-

Analysis: The derivatized sample is injected into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of different acylcarnitine species, allowing for their identification and quantification relative to the internal standards.[4]

-

Interpretation: In the lethal neonatal form, there is a marked elevation of long-chain acylcarnitines, particularly C16 (palmitoylcarnitine) and C18:1 (oleoylcarnitine).[3][8] In the myopathic form, the acylcarnitine profile may be normal between episodes.[10]

This compound Enzyme Activity Assay

Principle: This assay directly measures the enzymatic activity of this compound in patient-derived cells or tissues.

Methodology:

-

Sample Source: The assay can be performed on cultured skin fibroblasts, lymphocytes, or muscle tissue.[3]

-

Cell Lysis and Substrate Addition: The cells are lysed to release their contents. A reaction is initiated by adding a radiolabeled long-chain acylcarnitine substrate (e.g., [³H]palmitoylcarnitine) and coenzyme A.

-

Incubation: The reaction mixture is incubated at 37°C to allow for the conversion of the substrate to radiolabeled acyl-CoA by this compound.

-

Separation and Quantification: The reaction is stopped, and the radiolabeled product is separated from the unreacted substrate. The amount of radioactivity in the product is measured using a scintillation counter to determine the enzyme activity.

-

Interpretation: Enzyme activity is expressed as a percentage of the activity found in control samples. The lethal neonatal form is characterized by less than 10% of normal this compound activity, while the myopathic form typically shows higher residual activity.[3][7]

This compound Gene Sequencing

Principle: This molecular technique identifies pathogenic variants in the this compound gene.

Methodology:

-

DNA Extraction: Genomic DNA is isolated from a patient's blood sample.

-

PCR Amplification: The exons and flanking intron regions of the this compound gene are amplified using the polymerase chain reaction (PCR).

-

Sequencing: The amplified DNA fragments are sequenced using Sanger sequencing or next-generation sequencing (NGS) methods.

-

Sequence Analysis: The patient's DNA sequence is compared to the reference this compound gene sequence to identify any mutations.

-

Interpretation: The identified variants are classified based on their predicted effect on the protein and their association with the clinical phenotype. This confirms the diagnosis and can help in predicting the severity of the disease.

Visualizations

Mitochondrial Long-Chain Fatty Acid Oxidation Pathway

Caption: The role of this compound in mitochondrial long-chain fatty acid transport.

Diagnostic Workflow for this compound Deficiency

Caption: A typical workflow for the diagnosis of this compound deficiency.

Conclusion and Future Directions

The lethal neonatal and myopathic forms of this compound deficiency represent the extreme ends of a clinical spectrum driven by the degree of residual enzyme function. While the myopathic form is generally manageable with lifestyle and dietary adjustments, the lethal neonatal form remains a devastating diagnosis. A comprehensive understanding of the distinct genetic, biochemical, and clinical features of each form is paramount for accurate diagnosis, genetic counseling, and the development of targeted therapies. Future research efforts should focus on strategies to either augment residual enzyme activity in milder forms or to bypass the metabolic block in severe cases. This could involve the exploration of pharmacological chaperones, gene therapy, or novel substrate replacement therapies, with the ultimate goal of improving outcomes for all individuals affected by this challenging disorder.

References

- 1. Carnitine palmitoyltransferase II (this compound) deficiency [flipper.diff.org]

- 2. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]

- 3. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Neonatal Carnitine Palmitoyltransferase II Deficiency: A Lethal Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine palmitoyltransferase II deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. researchgate.net [researchgate.net]

- 7. A case study of lethal neonatal CPT II deficiency: Novel insights from genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Case Report: Lethal neonatal form of CPT II deficiency in consecutive pregnancies: fetal-neonatal characteristics, biochemical and molecular review [frontiersin.org]

- 9. mdpi.com [mdpi.com]